

# **RV01: A Novel Radiopharmaceutical Targeting B7-H3 in Castration-Resistant Prostate Cancer**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. **RV01**, a first-in-class radiopharmaceutical, has emerged as a promising candidate for the treatment of CRPC. Developed by Radiopharm Theranostics in collaboration with the University of Texas MD Anderson Cancer Center, **RV01** is a monoclonal antibody targeting the B7-H3 immune checkpoint molecule, conjugated to the radioactive isotope Lutetium-177 (177Lu). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of **RV01**'s potential in CRPC. While specific quantitative preclinical data for **RV01** is not yet publicly available pending the initiation of its Phase 1 clinical trial in late 2025, this document synthesizes the existing information on **RV01** and its target, B7-H3, to offer a detailed resource for the scientific community.

# Introduction to RV01 and its Target: B7-H3

**RV01** is a radiopharmaceutical composed of a humanized IgG1 monoclonal antibody with a modified Fc region, engineered for a shorter half-life, that specifically targets the 4Ig isoform of B7-H3.[1][2][3] This antibody is conjugated to Lutetium-177, a beta-emitting radionuclide that induces localized DNA damage and cell death in targeted cancer cells.[4]



B7-H3 (also known as CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[5] While its expression is limited in normal healthy tissues, B7-H3 is overexpressed in a wide range of solid tumors, including prostate cancer.[6] In prostate cancer, high B7-H3 expression is correlated with advanced tumor stage, higher Gleason scores, early PSA recurrence, and the development of metastasis, making it an attractive therapeutic target.[6]

### **Mechanism of Action**

The therapeutic potential of **RV01** in CRPC is predicated on a dual mechanism of action:

- Targeted Radionuclide Therapy: The monoclonal antibody component of **RV01** selectively binds to B7-H3 expressed on the surface of prostate cancer cells. Upon binding, the conjugated <sup>177</sup>Lu delivers a localized dose of beta radiation, leading to DNA double-strand breaks and subsequent apoptosis of the cancer cells.
- Immune Checkpoint Modulation: By targeting B7-H3, **RV01** may also disrupt the immunosuppressive signals mediated by this checkpoint molecule. B7-H3 has been shown to inhibit T-cell activation and proliferation, and its blockade could potentially enhance the host's anti-tumor immune response.[5]

A key characteristic of **RV01** is its hepatic clearance pathway, which is anticipated to reduce the renal toxicity often associated with radiopharmaceuticals that are cleared by the kidneys.[4][7] [8] Furthermore, preclinical studies have indicated that **RV01** has a shorter half-life compared to traditional monoclonal antibodies, potentially minimizing off-target toxicity.[1][2]

### **Preclinical Data**

While specific quantitative data from the IND-enabling studies for **RV01** have not been publicly released, press releases from Radiopharm Theranostics have described the preclinical findings in qualitative terms.

Table 1: Summary of Preclinical Findings for **RV01** (Qualitative)



| Parameter        | Finding                                                                                        | Source        |
|------------------|------------------------------------------------------------------------------------------------|---------------|
| Biodistribution  | Favorable biodistribution with high tumor uptake.                                              | [1][2][9][10] |
| Efficacy         | Complete regression of established solid tumors in mouse models.                               | [2][3]        |
| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies (peak uptake within 1-2 days). | [1][2]        |
| Clearance        | Faster liver excretion.                                                                        | [1][2]        |
| Immune Response  | Evidence of immune system stimulation and induction of immune memory.                          | [2][3]        |

For illustrative purposes, the following table presents hypothetical quantitative data based on typical preclinical studies for similar radiopharmaceuticals in CRPC models.

Table 2: Illustrative Preclinical Efficacy of a Lutetium-177 Labeled Antibody in a CRPC Xenograft Model

| Treatment Group       | Tumor Volume Change (%) at Day 21 | Survival Benefit (Median) |
|-----------------------|-----------------------------------|---------------------------|
| Vehicle Control       | + 500%                            | 25 days                   |
| Unconjugated Antibody | + 350%                            | 35 days                   |
| Illustrative RV01     | - 80% (Tumor Regression)          | > 60 days (p < 0.01)      |

# **Experimental Protocols**

The evaluation of a novel radiopharmaceutical like **RV01** involves a series of well-defined in vitro and in vivo experiments. The following protocols are representative of the methodologies



likely employed in the preclinical assessment of RV01.

# In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of **RV01** on B7-H3 expressing prostate cancer cell lines.

#### Methodology:

- Cell Culture: Human prostate cancer cell lines with varying levels of B7-H3 expression (e.g., PC-3, DU145, LNCaP) are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of RV01, unconjugated antibody, and a non-specific <sup>177</sup>Lu-labeled antibody as controls.
- Incubation: Plates are incubated for a period of 48 to 144 hours.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
- Data Analysis: The percentage of viable cells is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

# Patient-Derived Xenograft (PDX) Model of CRPC

Objective: To evaluate the in vivo efficacy of **RV01** in a clinically relevant model of castration-resistant prostate cancer.

#### Methodology:

- Model Establishment: Fresh tumor tissue from patients with advanced CRPC is surgically implanted into immunocompromised mice (e.g., NSG mice).[11][12][13][14] The mice are castrated to maintain the castration-resistant phenotype of the tumor.[13]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and administered **RV01**, vehicle control, or other control antibodies via intravenous injection.



- Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for B7-H3 expression and markers of DNA damage).

# Signaling Pathways and Visualizations B7-H3 Signaling in the Tumor Microenvironment

B7-H3 exerts its influence through complex interactions within the tumor microenvironment, affecting both cancer cells and immune cells. The following diagram illustrates the key signaling pathways associated with B7-H3.





Click to download full resolution via product page

B7-H3 downstream signaling pathways and immune interactions.

# Interaction between B7-H3 and the Androgen Receptor (AR) Pathway



Recent studies suggest a regulatory relationship between B7-H3 and the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.



Click to download full resolution via product page



Crosstalk between the Androgen Receptor and B7-H3 signaling.

# **Experimental Workflow for RV01 Evaluation**

The preclinical evaluation of **RV01** follows a structured workflow from in vitro characterization to in vivo efficacy studies.



Click to download full resolution via product page

Preclinical to clinical workflow for **RV01** evaluation.

### **Future Directions and Conclusion**

**RV01** represents a promising and innovative approach to the treatment of castration-resistant prostate cancer. Its dual mechanism of targeting B7-H3 for both radionuclide delivery and potential immune modulation, combined with a favorable preclinical safety profile, positions it as a strong candidate for further clinical development. The planned Phase 1 clinical trial, expected to commence in the fourth quarter of 2025, will be crucial in determining the safety, dosimetry, and preliminary efficacy of **RV01** in patients with solid tumors, including CRPC.

This technical guide has provided a comprehensive overview of the current knowledge surrounding **RV01** and its target, B7-H3. As more data becomes available from the upcoming clinical trials, a clearer picture of **RV01**'s potential to address the unmet needs of patients with CRPC will emerge. The scientific community eagerly awaits these results, which could herald a new era of targeted radiopharmaceutical therapy for prostate cancer.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 3. Radiopharm Theranostics Says Preclinical Data From Studies With Lu177-B7H3-Monoclonal Antibody RV01 Demonstrates Favourable Biodistribution And Shows That RV01 Maintained High Tumour Uptake [sahmcapital.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 9. investingnews.com [investingnews.com]
- 10. Radiopharm Theranostics Advances RV01 Program with Promising Preclinical Data -TipRanks.com [tipranks.com]
- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity Shi Translational Andrology and Urology [tau.amegroups.org]
- 13. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [agingus.com]
- 14. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [RV01: A Novel Radiopharmaceutical Targeting B7-H3 in Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2364908#rv01-s-potential-in-treating-castration-resistant-prostate-cancer]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com